molecular formula C16H31N3S B280238 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

Cat. No.: B280238
M. Wt: 297.5 g/mol
InChI Key: TYTDUOBGRQZZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea, also known as CCTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further exploration in the field of pharmacology.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition may contribute to the neuroprotective effects of this compound. Additionally, this compound has been shown to bind to certain receptors in the body, including the sigma-1 receptor and the imidazoline receptor. These interactions may contribute to the anti-tumor and cardiovascular protective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter systems. Additionally, this compound has been shown to have a protective effect on mitochondrial function, potentially contributing to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea in laboratory experiments is its relatively low toxicity compared to other compounds with similar effects. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound for researchers to use. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several potential future directions for research on 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea. One area of interest is the development of more potent and selective this compound analogs, which may have improved therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, further exploration of the potential side effects of this compound is needed to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves the reaction of cyclohexyl isocyanate with 2,2,6,6-tetramethylpiperidine-4-thione in the presence of a catalyst such as triethylamine. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has been studied for its potential applications in a variety of scientific research areas, including neuroprotection, cancer treatment, and cardiovascular disease. In neuroprotection, this compound has been shown to have a protective effect on neurons in the brain, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer treatment, this compound has been shown to have anti-tumor effects, potentially inhibiting the growth and spread of cancer cells. In cardiovascular disease, this compound has been shown to have a protective effect on the heart, potentially reducing the risk of heart attack and stroke.

Properties

Molecular Formula

C16H31N3S

Molecular Weight

297.5 g/mol

IUPAC Name

1-cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

InChI

InChI=1S/C16H31N3S/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h12-13,19H,5-11H2,1-4H3,(H2,17,18,20)

InChI Key

TYTDUOBGRQZZGV-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2CCCCC2)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2CCCCC2)C

Origin of Product

United States

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